molecular formula C15H15I2NO B4969724 2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol

2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol

Cat. No. B4969724
M. Wt: 479.09 g/mol
InChI Key: IJVWXECUPWJGMU-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol, commonly known as BZA, is a synthetic compound that has been widely used in scientific research. BZA is a phenolic compound that contains two iodine atoms and a benzyl(methyl)amino group.

Mechanism of Action

BZA is known to interact with thyroid hormone receptors and modulate their activity. It has been shown to act as a partial agonist of thyroid hormone receptors, meaning it can activate or inhibit the receptors depending on the context.
Biochemical and Physiological Effects:
BZA has been shown to have various biochemical and physiological effects, including:
1. Modulation of thyroid hormone signaling: BZA has been shown to modulate the activity of thyroid hormone receptors and affect the expression of genes involved in thyroid hormone signaling pathways.
2. Regulation of metabolism: BZA has been shown to affect the metabolism of thyroid hormones and other metabolites in various tissues.
3. Modulation of gene expression: BZA has been shown to affect the expression of genes involved in various physiological processes, including metabolism, cell proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

BZA has several advantages and limitations for lab experiments, including:
Advantages:
1. High affinity for thyroid hormone receptors: BZA has a high affinity for thyroid hormone receptors, making it a useful tool to study the activity of these receptors.
2. Availability: BZA is readily available and can be synthesized in large quantities.
3. Stability: BZA is stable under various conditions and can be stored for long periods.
Limitations:
1. Specificity: BZA may not be specific to thyroid hormone receptors and may interact with other receptors or proteins.
2. Toxicity: BZA may have toxic effects in vivo, and its use should be carefully monitored.
3. Variability: The activity of BZA may vary depending on the experimental conditions and the cell/tissue type used.

Future Directions

There are several future directions for the use of BZA in scientific research, including:
1. Development of more specific ligands: The development of more specific ligands for thyroid hormone receptors could help to better understand the role of these receptors in various physiological processes.
2. Investigation of the role of BZA in disease: BZA has been shown to affect various physiological processes, and its role in disease should be investigated further.
3. Development of new imaging agents: BZA could be used as a template to develop new imaging agents for various applications, including cancer diagnosis and treatment.
Conclusion:
In conclusion, BZA is a synthetic compound that has been widely used in scientific research. It has been shown to interact with thyroid hormone receptors and modulate their activity, affecting various physiological processes. BZA has several advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

BZA can be synthesized in several ways. One of the most common methods is the reaction between 2,4,6-triiodophenol and benzyl(methyl)amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Scientific Research Applications

BZA has been used in various scientific research studies, including but not limited to:
1. As a radioligand for imaging studies: BZA has been labeled with radioactive isotopes and used as a radioligand for imaging studies in vivo.
2. As a tool to study thyroid hormone metabolism: BZA has been used to study the metabolism of thyroid hormones in various tissues.
3. As a modulator of thyroid hormone receptors: BZA has been shown to modulate the activity of thyroid hormone receptors in vitro.

properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I2NO/c1-18(9-11-5-3-2-4-6-11)10-12-7-13(16)8-14(17)15(12)19/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVWXECUPWJGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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